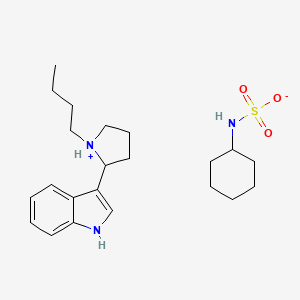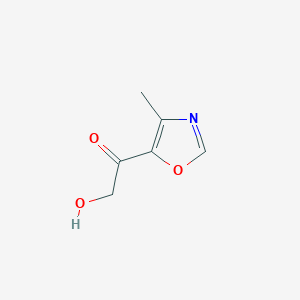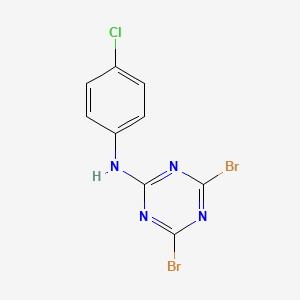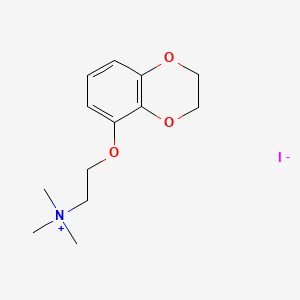
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyrrolidinyl nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Butyl-2-pyrrolidinyl)indole
- Cyclohexanesulfamate derivatives
- Other indole derivatives
Uniqueness
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate is unique due to the presence of both the butyl-pyrrolidinyl group and the cyclohexanesulfamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
20465-88-7 |
|---|---|
Fórmula molecular |
C22H35N3O3S |
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
3-(1-butylpyrrolidin-1-ium-2-yl)-1H-indole;N-cyclohexylsulfamate |
InChI |
InChI=1S/C16H22N2.C6H13NO3S/c1-2-3-10-18-11-6-9-16(18)14-12-17-15-8-5-4-7-13(14)15;8-11(9,10)7-6-4-2-1-3-5-6/h4-5,7-8,12,16-17H,2-3,6,9-11H2,1H3;6-7H,1-5H2,(H,8,9,10) |
Clave InChI |
XHZUSMBAWAVCRE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+]1CCCC1C2=CNC3=CC=CC=C32.C1CCC(CC1)NS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)



![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)

